Veratrylidene-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratrylidene-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H14F3NO2. It is a unique chemical entity that has garnered attention in various fields of scientific research due to its distinctive structural features and reactivity. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Veratrylidene-3-(trifluoromethyl)aniline typically involves the reaction of veratraldehyde with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The industrial synthesis also focuses on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions: Veratrylidene-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Veratrylidene-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Veratrylidene-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications.
Comparison with Similar Compounds
Veratrylidene-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the veratrylidene moiety, resulting in different chemical properties and reactivity.
Veratraldehyde: While it contains the veratrylidene group, it does not have the trifluoromethyl group, leading to distinct chemical behavior.
Other Trifluoromethylated Anilines: These compounds have varying substituents on the aniline ring, which influence their reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in its individual components or other related compounds.
Properties
CAS No. |
397-72-8 |
---|---|
Molecular Formula |
C16H14F3NO2 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C16H14F3NO2/c1-21-14-7-6-11(8-15(14)22-2)10-20-13-5-3-4-12(9-13)16(17,18)19/h3-10H,1-2H3 |
InChI Key |
GZTBLNPAZHPNBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.